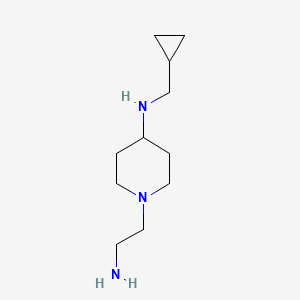
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an aminoethyl group and a cyclopropylmethyl group attached to the piperidine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Functional Group Introduction: The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is added via a reductive amination reaction using cyclopropylmethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)piperidine: Lacks the cyclopropylmethyl group, resulting in different chemical properties.
N-(Cyclopropylmethyl)piperidin-4-amine: Lacks the aminoethyl group, affecting its reactivity and applications.
Uniqueness
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H23N3 |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H23N3/c12-5-8-14-6-3-11(4-7-14)13-9-10-1-2-10/h10-11,13H,1-9,12H2 |
Clé InChI |
GYZJVOXBFSGQEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CCN(CC2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
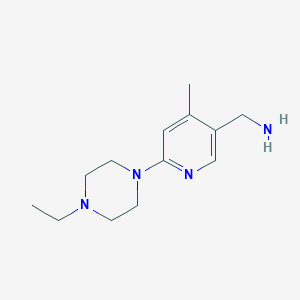
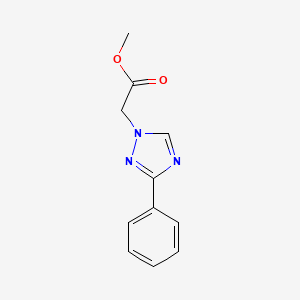
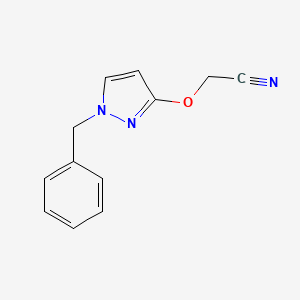
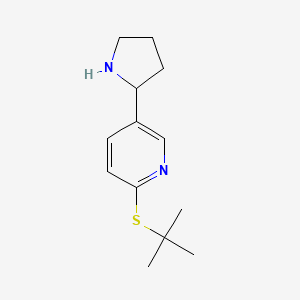
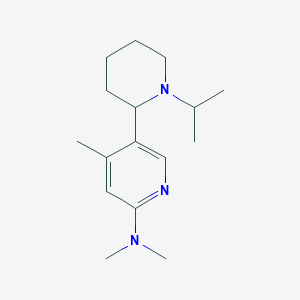

![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)
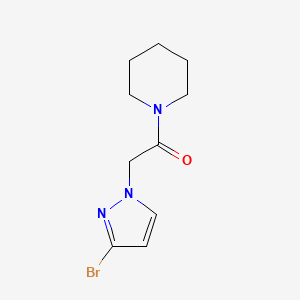
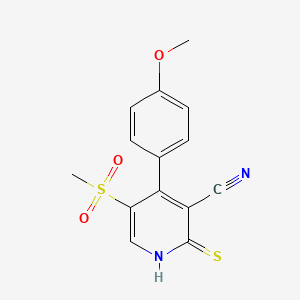
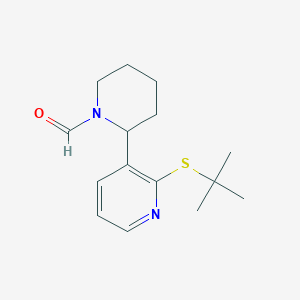
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11797172.png)
